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Compound of Interest

Compound Name:
Methyl ethyl ketone

semicarbazone

Cat. No.: B13754356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the

molecular structure of Methyl Ethyl Ketone Semicarbazone (MEKS). It is designed to furnish

researchers, scientists, and professionals in drug development with a detailed understanding of

the molecule's structural and electronic properties, underpinned by computational chemistry

and spectroscopic analysis.

Molecular Structure and Properties
Methyl ethyl ketone semicarbazone is a derivative of methyl ethyl ketone and semicarbazide.

Semicarbazones are a class of compounds known for their diverse biological activities,

including antibacterial, antifungal, and antitumor properties, making the study of their molecular

structure crucial for understanding their mechanism of action and for the design of new

therapeutic agents.[1]

Theoretical Molecular Geometry
The molecular geometry of methyl ethyl ketone semicarbazone has been investigated using

computational methods.[1] Density Functional Theory (DFT) with the B3LYP functional and a 6-

31G* basis set is a commonly employed method for optimizing the geometry of such

molecules.[1] The key structural parameters, including bond lengths, bond angles, and dihedral
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angles, are crucial for defining the three-dimensional arrangement of the atoms and

understanding the molecule's reactivity and interaction with biological targets.

While the full optimized geometrical parameters for methyl ethyl ketone semicarbazone are

not publicly available in tabulated form, a closely related molecule, acetone semicarbazone,

has been studied by X-ray crystallography, providing experimental data for the semicarbazone

core.[2] By combining this experimental data with the computational approaches applied to

methyl ethyl ketone semicarbazone, a highly probable molecular structure can be elucidated.

Table 1: Predicted and Reference Molecular Geometry Parameters
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Parameter
Atom
Pair/Triplet/Quadru
plet

Predicted Value (Å
or °)

Reference Value
(Acetone
Semicarbazone, Å
or °)[2]

Bond Lengths

C=O ~1.24 1.242

C-N (amide) ~1.33 1.328

N-N ~1.38 1.385

C=N ~1.28 1.278

N-C (imine) ~1.46 1.465 (avg. C-C)

C-C (ethyl) ~1.52 -

C-C (methyl) ~1.51 1.505 (avg.)

Bond Angles

O=C-N (amide) ~123 123.3

N-C-N (amide) ~117 117.1

C-N-N ~119 119.3

N-N=C ~117 116.9

N=C-C (ethyl) ~121 -

N=C-C (methyl) ~116 115.8 (avg.)

Dihedral Angles

O=C-N-N ~180 (trans) 178.6

C-N-N=C ~180 (trans) 176.8

Note: Predicted values are estimations based on computational studies of methyl ethyl ketone
semicarbazone and experimental data from acetone semicarbazone.
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Experimental Protocols
Synthesis of Methyl Ethyl Ketone Semicarbazone
The synthesis of semicarbazones is typically achieved through a condensation reaction

between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base.

Detailed Methodology:

Reactant Preparation: A solution of semicarbazide hydrochloride and a base (e.g., sodium

acetate) is prepared in a suitable solvent, typically a mixture of ethanol and water.

Reaction: Methyl ethyl ketone is added to the semicarbazide solution. The mixture is then

refluxed for a period of 1-2 hours.

Crystallization: The reaction mixture is cooled, often in an ice bath, to induce crystallization of

the semicarbazone product.

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with

cold water, and then recrystallized from a suitable solvent like aqueous ethanol to obtain the

pure product.

Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR

spectrum of methyl ethyl ketone semicarbazone would be recorded using a KBr pellet

method in the range of 4000-400 cm⁻¹. Key vibrational frequencies are expected for the N-H,

C=O, C=N, and C-N bonds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure.

Spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

¹H NMR: The spectrum would show distinct signals for the protons of the methyl and ethyl

groups, as well as the protons of the semicarbazone moiety (NH and NH₂).
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¹³C NMR: The spectrum would display signals for all the carbon atoms in the molecule,

including the characteristic peaks for the carbonyl (C=O) and imine (C=N) carbons.

Computational Workflow
The theoretical investigation of the molecular structure of methyl ethyl ketone
semicarbazone follows a systematic computational workflow. This process involves the use of

quantum chemical calculations to predict the molecule's geometry and electronic properties.
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Caption: Computational workflow for the theoretical study of molecular structure.
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This in-depth guide provides a foundational understanding of the theoretical and experimental

approaches to studying the molecular structure of methyl ethyl ketone semicarbazone. The

presented data and methodologies offer a valuable resource for researchers engaged in the

fields of computational chemistry, medicinal chemistry, and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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